

# Spectral Data of 9-O-Ethyldeacetylorientalide: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 9-O-Ethyldeacetylorientalide

Cat. No.: B15596545

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## Abstract

**9-O-Ethyldeacetylorientalide** is a sesquiterpenoid natural product. This document is intended to provide a comprehensive guide to its spectral characteristics, though detailed experimental data is not widely available in public literature. This guide will discuss the expected spectral features based on its chemical structure and data from closely related compounds, alongside general experimental protocols relevant to its analysis.

## Chemical Structure and Properties

- Chemical Name: **9-O-Ethyldeacetylorientalide**
- CAS Number: 1258517-60-0
- Molecular Formula:  $C_{21}H_{26}O_7$
- Molecular Weight: 390.43 g/mol
- Class: Sesquiterpenoid

## Hypothetical Spectral Data

Due to the absence of publicly available spectral data for **9-O-Ethyldeacetylorientalide**, the following tables present hypothetical data based on the analysis of closely related orientalide-type sesquiterpenoids. These values are intended to be representative and should be confirmed by experimental analysis.

## NMR Spectral Data (in CDCl<sub>3</sub>)

Table 1: Hypothetical <sup>1</sup>H NMR Data (500 MHz)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	5.8 - 6.2	d	~ 10.5
2	2.5 - 2.8	m	
3	4.0 - 4.3	m	
5	5.0 - 5.3	d	~ 9.5
6	2.2 - 2.5	m	
7	1.8 - 2.1	m	
9	4.5 - 4.8	t	~ 8.0
11	1.9 - 2.2	m	
13	1.8 - 2.0	s	
14	1.1 - 1.3	s	~ 7.0
15	1.0 - 1.2	s	
O-CH <sub>2</sub> -CH <sub>3</sub>	3.4 - 3.7	q	
O-CH <sub>2</sub> -CH <sub>3</sub>	1.1 - 1.3	t	~ 7.0

Table 2: Hypothetical <sup>13</sup>C NMR Data (125 MHz)

Position	Chemical Shift ( $\delta$ , ppm)
1	120 - 125
2	40 - 45
3	70 - 75
4	140 - 145
5	115 - 120
6	35 - 40
7	25 - 30
8	130 - 135
9	75 - 80
10	45 - 50
11	20 - 25
12	170 - 175
13	10 - 15
14	15 - 20
15	20 - 25
O-CH <sub>2</sub> -CH <sub>3</sub>	60 - 65
O-CH <sub>2</sub> -CH <sub>3</sub>	15 - 20

## Mass Spectrometry (MS) Data

Table 3: Hypothetical MS Data (ESI-TOF)

Ion	m/z
[M+H] <sup>+</sup>	391.1751
[M+Na] <sup>+</sup>	413.1570
[M+K] <sup>+</sup>	429.1309

## Infrared (IR) Spectral Data

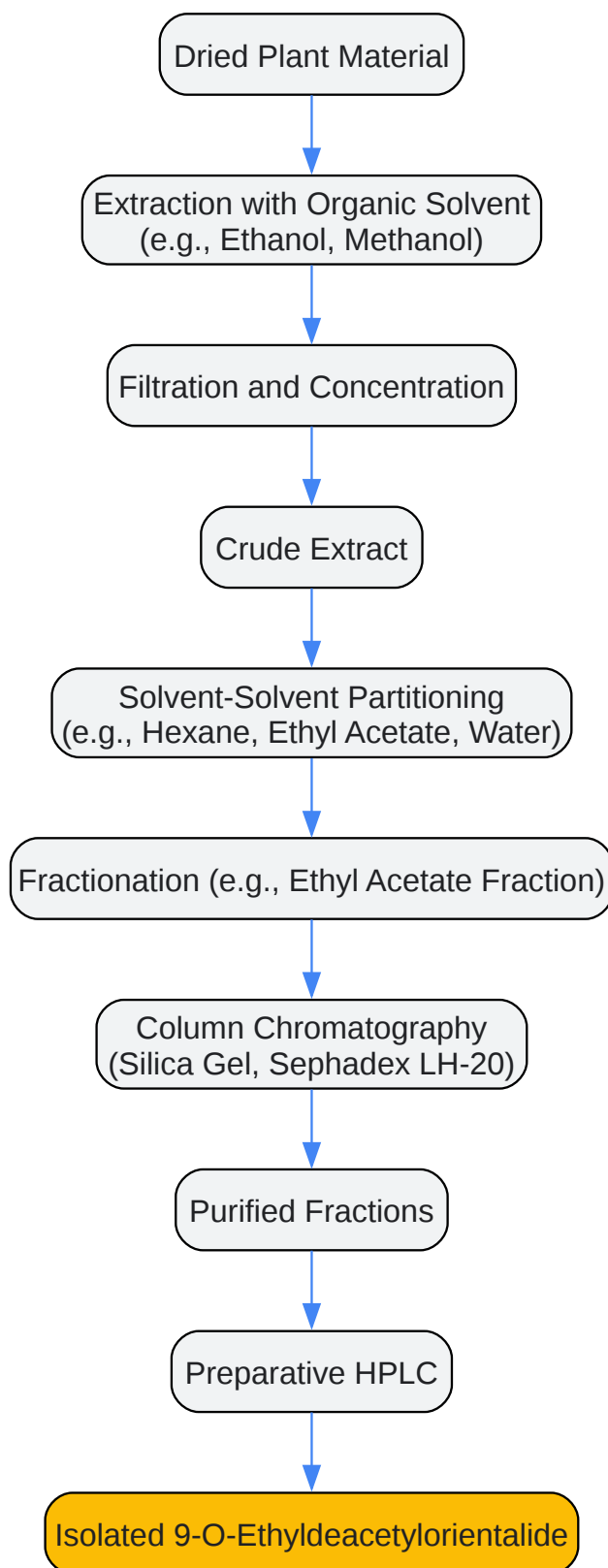
Table 4: Hypothetical IR Data (KBr, cm<sup>-1</sup>)

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~ 3450	O-H stretch (hydroxyl group)
~ 2970, 2930	C-H stretch (aliphatic)
~ 1760	C=O stretch (γ-lactone)
~ 1735	C=O stretch (ester)
~ 1650	C=C stretch (alkene)
~ 1240, 1160, 1080	C-O stretch (ester, ether, alcohol)

## Experimental Protocols

The following are generalized experimental protocols for the isolation and spectral analysis of sesquiterpenoids from plant sources. Specific parameters would need to be optimized for **9-O-Ethyldeacetylorientalide**.

### Isolation of Sesquiterpenoids



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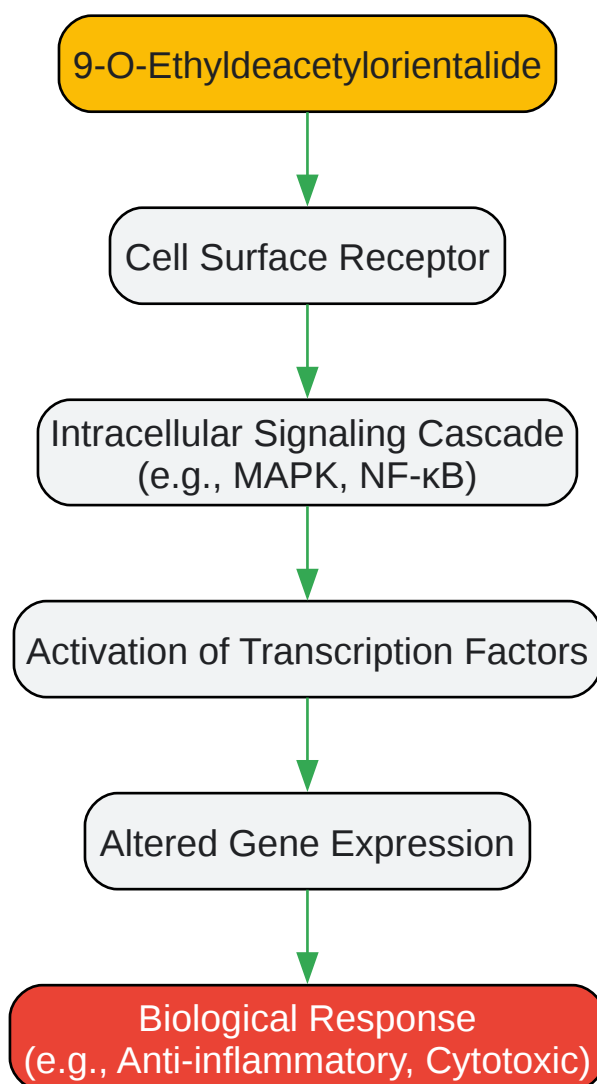
Caption: General workflow for the isolation of sesquiterpenoids.

## Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR):
  - A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
  - <sup>1</sup>H NMR, <sup>13</sup>C NMR, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz).
  - Data is processed and analyzed to determine the chemical structure.
- Mass Spectrometry (MS):
  - A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
  - The solution is introduced into a mass spectrometer (e.g., ESI-TOF, Q-TOF) for accurate mass measurement and fragmentation analysis.
  - The molecular formula is determined from the high-resolution mass data.
- Infrared (IR) Spectroscopy:
  - A small amount of the sample is prepared as a thin film on a KBr pellet or analyzed using an ATR-FTIR spectrometer.
  - The IR spectrum is recorded to identify the functional groups present in the molecule.

## Signaling Pathways and Logical Relationships

The biological activity of sesquiterpenoids can involve various signaling pathways. The diagram below illustrates a generalized pathway that could be investigated for **9-O-Ethyldeacetylorientalide**.



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Caption: Potential mechanism of action for a bioactive sesquiterpenoid.

## Conclusion

While specific, experimentally-derived spectral data for **9-O-Ethyldeacetylorientalide** are not readily found in public scientific literature, this guide provides a foundational understanding of its likely spectral characteristics based on its structure and the properties of related compounds. The outlined experimental protocols offer a standard approach for the isolation and comprehensive structural elucidation of this and similar natural products. Further research is required to isolate and fully characterize **9-O-Ethyldeacetylorientalide** to confirm the data presented herein and to explore its potential biological activities.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)